![molecular formula C17H11ClFN5O B1663697 EGFR/ErbB-2/ErbB-4 Inhibitor CAS No. 881001-19-0](/img/structure/B1663697.png)
EGFR/ErbB-2/ErbB-4 Inhibitor
描述
The EGFR/ErbB-2/ErbB-4 Inhibitor, also referenced under CAS 881001-19-0, controls the biological activity of EGFR/ErbB-2/ErbB-4 . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Synthesis Analysis
Globally approved EGFR inhibitors have been synthesized as a valid strategy in cancer therapy . Since the FDA approval of the first EGFR-TKI, erlotinib, great efforts have been devoted to the discovery of new potent inhibitors .Molecular Structure Analysis
The EGFR/ErbB-2/ErbB-4 Inhibitor has a molecular structure that allows it to act as a potent and irreversible inhibitor of erbB activities . It targets the ATP-binding site .Chemical Reactions Analysis
The inhibitory activities of allosteric inhibitors EAI045 and BDTX189 against human ErbB kinases were measured using a luminescent kinase assay protocol .Physical And Chemical Properties Analysis
The EGFR/ErbB-2/ErbB-4 Inhibitor has the following physical and chemical properties: it has 6 Hydrogen bond acceptors, 2 Hydrogen bond donors, 4 Rotatable bonds, a Topological polar surface area of 79.8, a Molecular weight of 355.06, and an XLogP of 3.41 .科学研究应用
Cancer Therapy
HDS 029: is a potent inhibitor of the tyrosine kinase domains of EGFR, ErbB-2, and ErbB-4 . These receptors are implicated in the progression of various cancers, making HDS 029 a promising candidate for cancer therapy. Its dual inhibition of EGFR and ErbB-2 is particularly beneficial for treating malignancies where these receptors are overexpressed, such as breast, lung, and pancreatic cancers .
Targeted Drug Development
The compound’s ability to selectively inhibit multiple receptor tyrosine kinases has made it a valuable tool in the development of targeted drugs . By understanding its interactions with these receptors, researchers can design new inhibitors that are more effective and have fewer side effects.
Understanding Cancer Pathways
Research involving HDS 029 helps in elucidating the complex signaling pathways involved in cancer. By studying how the compound affects the autophosphorylation of EGFR and ErbB-2, scientists can gain insights into the molecular mechanisms that drive tumor growth and metastasis .
Predictive Biomarker Research
HDS 029’s effectiveness against certain cancer cell lines makes it a useful agent in the search for predictive biomarkers. Researchers can use it to identify which cancers are most likely to respond to EGFR/ErbB-2 inhibition, leading to more personalized treatment strategies .
Resistance Mechanism Studies
The emergence of resistance to EGFR inhibitors is a significant challenge in cancer therapy. HDS 029 can be used to study resistance mechanisms, such as secondary mutations in the EGFR gene, helping to develop next-generation inhibitors that can overcome resistance .
Combination Therapy Research
HDS 029 may be used in combination with other therapeutic agents to enhance cancer treatment efficacy. Studies can explore how it works in synergy with chemotherapy, radiation, or other targeted therapies to improve patient outcomes .
作用机制
Target of Action
HDS 029, also known as EGFR/ErbB-2/ErbB-4 Inhibitor, is a potent inhibitor of the ErbB receptor family . The primary targets of HDS 029 are EGFR (ErbB1), ErbB-4 (ErbB4), and Neu (ErbB2). These receptors play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation .
Mode of Action
HDS 029 interacts with its targets by inhibiting the autophosphorylation of these receptors . Specifically, it inhibits EGF-induced EGFR (erbB1) autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells .
Biochemical Pathways
The inhibition of the ErbB receptor family by HDS 029 affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting the autophosphorylation of the ErbB receptors, HDS 029 can disrupt these pathways and their downstream effects .
Pharmacokinetics
It is soluble to 25 mm in dmso , which suggests that it may have good bioavailability
Result of Action
The result of HDS 029’s action is the inhibition of cell growth and survival pathways. This is achieved through the inhibition of the autophosphorylation of the ErbB receptors . This can lead to the suppression of tumor growth in cancer cells, such as the MDA-MB-453 human breast carcinoma cells .
Action Environment
The action of HDS 029 can be influenced by various environmental factors. For instance, the stability of the compound could be affected by temperature, as it is recommended to store the compound at -20°C . Additionally, the efficacy of HDS 029 could be influenced by the presence of other compounds or conditions in the cellular environment.
安全和危害
EGFR-TKIs are associated with significant and disabling undesirable effects that adversely impact on quality of life and compliance. These effects include dermatological reactions, diarrhoea, hepatotoxicity, stomatitis, interstitial lung disease and ocular toxicity . The Material Safety Data Sheet (MSDS) for the EGFR/ErbB-2/ErbB-4 Inhibitor can be found on the Merck website .
未来方向
The field is continuing to evolve, and locally approved prescribing information as well as guidelines and consensus statements from expert groups and societies should be consulted before initiating treatment with these agents and for evaluating and managing adverse effects associated with their use .
属性
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSDPPZXRJQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468712 | |
Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EGFR/ErbB-2/ErbB-4 Inhibitor | |
CAS RN |
881001-19-0 | |
Record name | HDS-029 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HDS-029 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。